

# Qsy 21 NHS ester for labeling proteins and oligonucleotides

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## Compound of Interest

Compound Name: Qsy 21 nhs

Cat. No.: B15552731

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An In-depth Technical Guide to QSY® 21 NHS Ester for Labeling Proteins and Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of QSY® 21 NHS ester, a non-fluorescent diaryl rhodamine-based dark quencher. It details its application in labeling proteins and oligonucleotides, experimental protocols, and data presentation for easy interpretation.

## Core Concepts and Applications

QSY® 21 NHS ester is a reactive building block used to modify proteins and oligonucleotides. As a succinimidyl ester, it readily reacts with primary aliphatic amines, such as the N-terminus of proteins or amine-modified oligonucleotides, to form a stable amide bond. Its broad visible absorption spectrum (550-650 nm) and high quenching efficiency without native fluorescence make it an excellent acceptor in fluorescence resonance energy transfer (FRET) applications.

The primary application of QSY® 21 is in the development of fluorescence-quenched probes for various biological assays. When a fluorescent donor molecule is in close proximity to the QSY® 21 quencher, its fluorescence is suppressed. This quenching is alleviated upon cleavage of the probe, for instance by an enzyme, leading to a detectable fluorescent signal. This principle is widely used in enzyme activity assays, nucleic acid hybridization, and immunoassays.

## Quantitative Data Summary

Table 1: Physicochemical and Spectroscopic Properties of QSY® 21 Dyes

Property	Value	Reference
Molecular Formula	C <sub>38</sub> H <sub>39</sub> N <sub>4</sub> O <sub>6</sub> S	
Molecular Weight	680 g/mol	
Absorbance Maximum (λ <sub>max</sub> )	~596 nm	
Extinction Coefficient	~80,000 cm <sup>-1</sup> M <sup>-1</sup> at 596 nm	
Recommended Quenching Range	580-680 nm	
Solubility	DMSO, DMF	

Table 2: Recommended Fluorophore Donors for QSY® 21

Fluorophore	Excitation (nm)	Emission (nm)
Rhodamine Red™-X	560	580
TAMRA	555	579
Cy3.5	581	596
Texas Red®-X	589	615
Cy5	649	670

## Experimental Protocols

### Protein Labeling with QSY® 21 NHS Ester

This protocol outlines a general procedure for labeling proteins with QSY® 21 NHS ester. The optimal conditions may vary depending on the specific protein.

Materials:

- Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- QSY® 21 NHS ester, dissolved in anhydrous DMSO
- Purification column (e.g., size-exclusion chromatography)

#### Procedure:

- **Protein Preparation:** Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris or glycine).
- **Reagent Preparation:** Prepare a stock solution of QSY® 21 NHS ester in DMSO at a concentration of 1-10 mM immediately before use.
- **Labeling Reaction:** While gently vortexing the protein solution, add a 5-20 fold molar excess of the reactive dye.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25) equilibrated with a suitable buffer such as PBS.
- **Determination of Degree of Labeling (DOL):**
  - Measure the absorbance of the purified conjugate at 280 nm and the  $\lambda_{\text{max}}$  of the dye (~596 nm).
  - Calculate the protein concentration using the following formula: Protein Concentration (M) =  $[A_{280} - (A_{\text{max}} * CF)] / \epsilon_{\text{protein}}$  where CF is the correction factor ( $A_{280}$  of the free dye /  $A_{\text{max}}$  of the free dye) and  $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein.
  - Calculate the DOL using the formula:  $\text{DOL} = A_{\text{max}} / (\epsilon_{\text{dye}} * \text{Protein Concentration})$  where  $\epsilon_{\text{dye}}$  is the molar extinction coefficient of the QSY® 21 dye.

## Oligonucleotide Labeling with QSY® 21 NHS Ester

This protocol is for labeling amine-modified oligonucleotides.

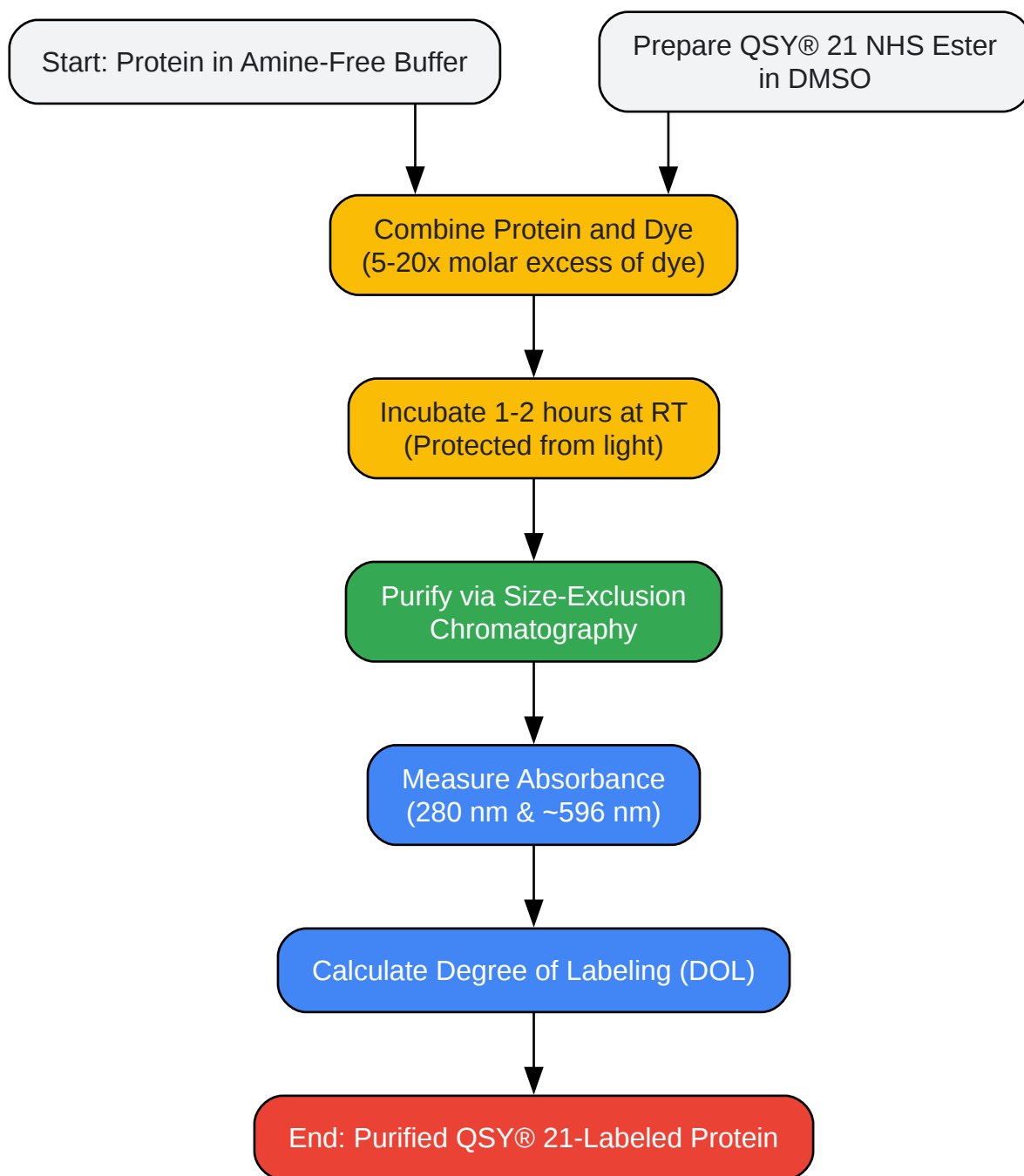
#### Materials:

- Amine-modified oligonucleotide
- 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 9.0)
- QSY® 21 NHS ester dissolved in DMSO
- HPLC for purification

#### Procedure:

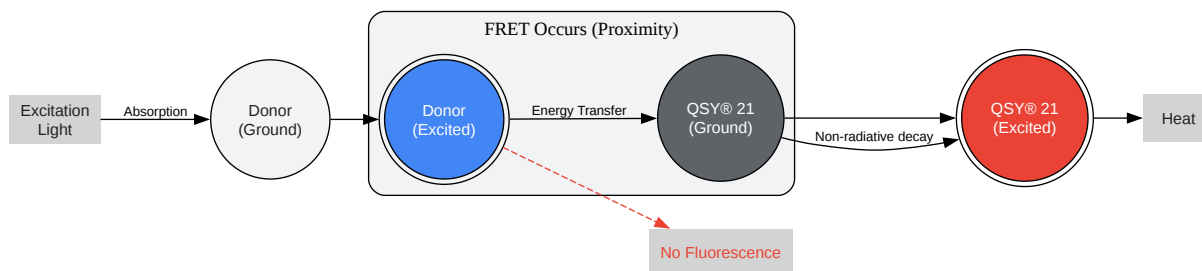
- Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the reaction buffer.
- Reagent Preparation: Prepare a fresh solution of QSY® 21 NHS ester in DMSO.
- Labeling Reaction: Add a 2-10 fold molar excess of the QSY® 21 NHS ester to the oligonucleotide solution.
- Incubation: Incubate the mixture for 2-4 hours at room temperature in the dark.
- Purification: Purify the labeled oligonucleotide by reverse-phase HPLC.

## Visualizations



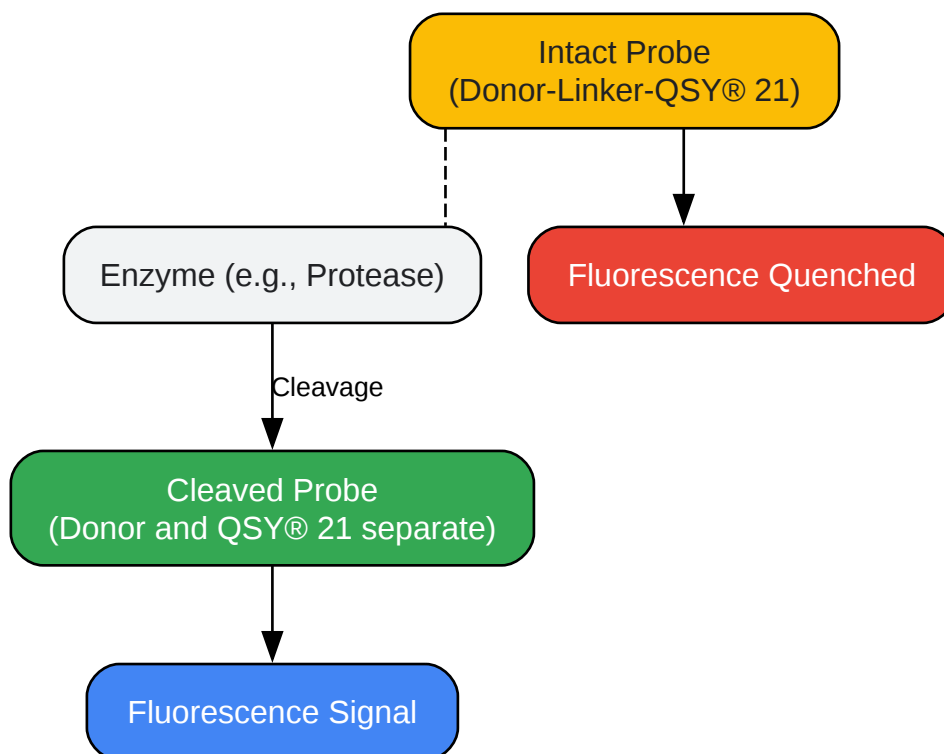
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Caption: Workflow for labeling proteins with QSY® 21 NHS ester.



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Caption: FRET mechanism with a donor fluorophore and QSY® 21 quencher.



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Caption: Activation of a FRET-based probe using QSY® 21.

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